1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a carboxamide group attached to the pyrazole ring. The tert-butyl group is known for its steric bulk, which can influence the compound’s reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones, followed by the introduction of the tert-butyl and carboxamide groups. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carboxamide
- 1-(tert-Butyl)-3-ethyl-1H-pyrazole-5-carboxamide
- 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s chemical behavior and potential applications. Additionally, the carboxamide group can participate in hydrogen bonding, further influencing the compound’s properties.
Biological Activity
1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various diseases, including cancer and inflammation. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological properties of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with a tert-butyl group and a carboxamide functional group, which contributes to its biological activity.
Research indicates that compounds containing the pyrazole scaffold exhibit a variety of mechanisms that contribute to their biological effects:
- Anticancer Activity : The pyrazole structure has been linked to the inhibition of various cancer cell lines. Specifically, it has shown efficacy against lung, breast, colorectal, and prostate cancers by inducing cell apoptosis and inhibiting proliferation through various pathways, including the modulation of cyclin-dependent kinases (CDKs) and Aurora kinases .
- Anti-inflammatory Effects : Pyrazole derivatives have also been studied for their potential anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models .
Anticancer Efficacy
The following table summarizes key findings from studies evaluating the anticancer activity of this compound and related compounds:
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in preclinical models:
Model | Effect | Reference |
---|---|---|
Carrageenan-induced paw edema in rats | Significant reduction in edema | |
LPS-stimulated macrophages | Decreased TNF-alpha production |
Case Study 1: Antitumor Activity in Preclinical Models
A study conducted by Wei et al. explored the effects of various pyrazole derivatives on cancer cell lines. Among these, this compound exhibited notable cytotoxicity against A549 cells with an IC50 value of 26 µM. The study indicated that this compound could serve as a lead for developing new anticancer agents targeting lung cancer .
Case Study 2: Inflammation Reduction
Another investigation assessed the anti-inflammatory properties of pyrazole derivatives in an animal model. The administration of this compound resulted in significant reductions in paw edema induced by carrageenan, highlighting its potential therapeutic application in inflammatory diseases .
Properties
IUPAC Name |
2-tert-butyl-5-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-6-5-7(8(10)13)12(11-6)9(2,3)4/h5H,1-4H3,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNXOZRYBASBDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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